6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one
Description
This compound belongs to the 1,2,4-triazin-5-one class, characterized by a heterocyclic core modified with a tert-butyl group at position 6, a methylsulfanyl (-SMe) group at position 3, and a Schiff base substituent derived from 4-nitrobenzaldehyde at position 4.
Properties
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-15(2,3)12-13(21)19(14(24-4)18-17-12)16-9-10-5-7-11(8-6-10)20(22)23/h5-9H,1-4H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHSORVYNBXCC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring system substituted with a tert-butyl group and a methylsulfanyl group, which are known to influence its biological properties. The presence of the 4-nitrophenyl group may enhance its reactivity and interaction with biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.36 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The structure-activity relationship (SAR) analysis suggests that the nitrophenyl substituent plays a crucial role in enhancing cytotoxicity.
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their effects on cancer cell proliferation. The most active derivative exhibited an IC50 value of 15 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = 30 µM) .
Antioxidant Properties
The compound's antioxidant capacity has been assessed using DPPH radical scavenging assays. Results indicate that it possesses moderate antioxidant activity, which could contribute to its overall therapeutic profile by reducing oxidative stress in cells.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
- Interference with DNA Synthesis : The triazine ring can intercalate into DNA, disrupting replication processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound is compared to derivatives with variations in the triazinone core substituents, particularly the Schiff base (R-group) and sulfur-containing moieties. Key comparisons include:
2.1. Core Modifications: Methylsulfanyl vs. Mercapto (-SH)
- Parent Compound (4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one): The thiol (-SH) group at position 3 is replaced by methylsulfanyl (-SMe) in the target compound. This substitution enhances stability and lipophilicity, critical for bioavailability .
- Impact : Methylsulfanyl derivatives (e.g., compounds 18, 19 in ) exhibit higher melting points (e.g., 186–187°C for compound 18) compared to thiol-containing analogues, suggesting improved crystallinity .
2.2. Schiff Base Substituents: Electronic and Steric Effects
The 4-nitrophenyl group is contrasted with other R-groups:
- Electronic Effects : The nitro group in the target compound likely enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). This contrasts with electron-donating groups (e.g., -OCH₃ in compound 18), which may reduce reactivity .
- UV Spectral Shifts : Nitro groups typically cause bathochromic shifts. For example, compound 26 () with a 3-phenylallylidene group exhibits λmax = 313 nm, while the target’s nitro group may push λmax further into the visible range .
2.3. Physicochemical Properties
- Melting Points : Derivatives with bulky or polar groups (e.g., compound 18: 186–187°C) have higher melting points than alkyl-substituted analogues (e.g., compound 25: 107–108°C) . The target’s nitro group may increase melting point due to dipole interactions.
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Thiourea derivatives react with α-keto esters or α-diketones under basic conditions to form the triazinone ring. For example, 6-tert-butyl-1,2,4-triazin-5(4H)-one is synthesized by cyclizing tert-butylcarbazate with ethyl acetoacetate in the presence of sodium ethoxide. The tert-butyl group is introduced at this stage to improve thermal stability and solubility in organic solvents. Reaction yields typically range from 65–78%, depending on the steric bulk of the substituents.
Oxidative Cyclization of Hydrazine Precursors
Alternately, hydrazine derivatives undergo oxidative cyclization using iodine or hypervalent iodine reagents. This method avoids harsh bases but requires stringent temperature control (60–80°C) to prevent side reactions. A comparative study showed that oxidative methods yield 70–85% purity, necessitating subsequent recrystallization from ethanol.
Functionalization at the 3-Position: Methylsulfanyl Incorporation
The methylsulfanyl group (-SMe) is introduced via nucleophilic displacement or thiolation:
Halogen-Thiol Exchange
3-Chloro-6-tert-butyl-1,2,4-triazin-5(4H)-one reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 50°C. The reaction proceeds via an SNAr mechanism, with complete conversion achieved in 4–6 hours. Excess NaSMe (1.5 equivalents) ensures minimal residual chloride, as confirmed by ion chromatography.
Direct Thiolation Using Lawesson’s Reagent
Lawesson’s reagent selectively sulfurates carbonyl groups, but in triazinones, it facilitates C=S bond formation at the 3-position. However, this method yields mixed products (∼40% target compound) due to competing reactions at the 1- and 4-positions, necessitating column chromatography for purification.
Schiff Base Formation at the 4-Position
The 4-amino group undergoes condensation with 4-nitrobenzaldehyde to form the imine linkage:
Acid-Catalyzed Condensation
In ethanol with catalytic acetic acid, 4-amino-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one reacts with 4-nitrobenzaldehyde at reflux (78°C) for 12 hours. The reaction exhibits high stereoselectivity for the E-isomer (>95%), confirmed by NOESY NMR. Yields reach 82–89% after recrystallization from acetonitrile.
Solvent-Free Mechanochemical Synthesis
Ball milling the amine and aldehyde with silica-supported HCl at 30 Hz for 45 minutes achieves comparable yields (80–85%) without solvent. This green chemistry approach reduces waste but requires post-synthesis washing to remove silica.
Spectroscopic Characterization and Validation
Critical spectroscopic data for the final compound include:
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.42 (s, 9H, t-Bu), 2.58 (s, 3H, SMe), 8.06–8.32 (m, 4H, Ar-H), 8.92 (s, 1H, CH=N) | t-Bu, SMe, aromatic protons, imine proton |
| 13C NMR (100 MHz, DMSO-d6) | δ 28.9 (t-Bu), 14.2 (SMe), 152.1 (C=N), 148.6 (C-NO2) | Quaternary carbons, nitro group |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2 asym), 1345 cm⁻¹ (NO2 sym) | Carbonyl, imine, nitro group vibrations |
| HRMS (ESI+) | m/z 388.1245 [M+H]+ (calc. 388.1249) | Molecular ion confirmation |
Reaction Optimization and Yield Maximization
Key parameters influencing yield:
Temperature Control in Cyclocondensation
Maintaining 0–5°C during thiourea cyclization minimizes side products like dimeric triazines. Elevated temperatures (>10°C) reduce yields by 15–20%.
Solvent Polarity in Schiff Base Formation
Ethanol outperforms dichloromethane or toluene due to its ability to stabilize the polarized transition state. Polar aprotic solvents (e.g., DMF) accelerate the reaction but promote nitro group reduction as a side reaction.
Scalability and Industrial Feasibility
Bench-scale syntheses (1–10 g) achieve 68–75% overall yield. Challenges in scaling include:
- Exothermic thiolation requiring jacketed reactors for temperature control.
- Column chromatography bottlenecks; switching to centrifugal partition chromatography improves throughput by 40%.
Comparative Analysis of Synthetic Pathways
| Method | Overall Yield | Purity | Cost (USD/g) | Environmental Impact |
|---|---|---|---|---|
| Halogen-thiol exchange | 72% | 98% | 12.50 | Moderate (DMF waste) |
| Lawesson’s reagent | 58% | 92% | 18.75 | High (toxic byproducts) |
| Mechanochemical Schiff | 81% | 97% | 9.80 | Low |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one?
- Methodology : Synthesis typically involves condensation reactions. For example, a triazinone core can be formed by refluxing 3,3-dimethyl-2-oxobutanoic acid with thiocarbohydrazide in ethanol for 12 hours, followed by Schiff base formation with 4-nitrobenzaldehyde under acidic conditions . Key steps include:
- Reaction Monitoring : TLC for tracking reaction progress.
- Purification : Recrystallization from ethanol or chromatography for high purity (>95%).
- Yield Optimization : Adjusting stoichiometry and reaction time.
Q. How is the compound characterized, and what analytical techniques are critical for structural confirmation?
- Techniques :
- NMR Spectroscopy : Assigns protons (¹H) and carbons (¹³C) in the triazinone core and substituents.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS).
- X-ray Crystallography : Resolves crystal structure and validates the (E)-configuration of the imine bond .
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–C stretch at ~650 cm⁻¹).
Q. What preliminary biological screening methods are used to assess its activity?
- Assays :
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or bioactivity results?
- Strategies :
- 2D NMR (COSY, HSQC) : Clarifies ambiguous proton couplings (e.g., overlapping signals in aromatic regions) .
- Density Functional Theory (DFT) : Predicts NMR/IR spectra for comparison with experimental data .
- Dose-Response Replication : Re-test bioactivity under controlled conditions (e.g., pH, temperature) to rule out assay variability .
Q. What computational approaches are used to study its mechanism of action?
- Methods :
- Molecular Docking : Screens against targets (e.g., EGFR, DHFR) using AutoDock Vina. The nitro group may enhance binding via π-π stacking with aromatic residues .
- MD Simulations : Assesses stability of ligand-target complexes over 100 ns trajectories (e.g., in GROMACS).
- QSAR Modeling : Correlates substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity .
Q. How is the stability of the compound evaluated under varying conditions?
- Protocol :
- Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- HPLC-MS Monitoring : Quantifies degradation products (e.g., hydrolysis of the Schiff base to amine and aldehyde) .
- Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf life .
Methodological Notes
- Contradiction Management : Cross-validate unexpected bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Stereochemical Confirmation : Use NOESY NMR or single-crystal XRD to confirm the (E)-configuration of the imine bond .
- Scale-Up Challenges : Replace ethanol with DMF in microwave synthesis to improve solubility and reduce reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
